Methyl-(1-phenyl-cyclopentylmethyl)-amine

Lipophilicity Membrane Permeability ADME Prediction

Researchers screening for CNS-penetrant hits often encounter limited success with primary amine analogs due to suboptimal lipophilicity and high polar surface area. Methyl-(1-phenyl-cyclopentylmethyl)-amine addresses this gap as a conformationally rigid, N-methylated secondary amine with a calculated LogP of 2.72 and a TPSA of only 12.03 Ų, predicting markedly better passive diffusion than its primary amine counterpart. • Enhanced Membrane Permeability: Reduced TPSA vs. primary amine analog (12.03 vs. 26 Ų) supports rational CNS library design. • Synthetic Versatility: The secondary amine handle enables direct access to tertiary amine libraries without additional protection/deprotection steps. • Supply Reliability: Available at 98% purity from validated stock, ensuring batch-to-batch consistency for SAR studies.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 400756-68-5
Cat. No. B1306533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(1-phenyl-cyclopentylmethyl)-amine
CAS400756-68-5
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCNCC1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
InChIKeyWZDURQDKDJMXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(1-phenyl-cyclopentylmethyl)-amine: Baseline Properties and Class Positioning


Methyl-(1-phenyl-cyclopentylmethyl)-amine (CAS 400756-68-5) is a secondary phenylcyclopentylmethylamine derivative with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . The compound features a quaternary carbon center at the cyclopentane ring junction, bearing a phenyl group and an N-methylaminomethyl substituent . This structural motif confers conformational rigidity and distinct physicochemical properties compared to its primary amine analog, (1-phenylcyclopentyl)methanamine (CAS 17511-89-6), which lacks the N-methyl group [1]. The compound is commercially available as a research chemical with reported purity levels of 97–98% [2].

Secondary amine scaffold for N-functionalized derivative synthesis
Reported higher lipophilicity profile vs. primary amine analog
Reduced TPSA supports passive permeability study design

Why This Compound Cannot Be Replaced by In-Class Analogs


While the phenylcyclopentylmethylamine scaffold is shared across several research compounds, substitution at the amine nitrogen introduces quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly impact membrane permeability and target engagement . The N-methylated derivative exhibits a calculated LogP of 2.7178 and a topological polar surface area (TPSA) of 12.03 Ų, whereas the primary amine analog (1-phenylcyclopentyl)methanamine has a LogP of 2.6 and a TPSA of 26 Ų [1]. These differences are not trivial; they affect solubility, passive diffusion, and potential off-target interactions . Consequently, assuming equivalent behavior between N-methyl and N-unsubstituted analogs in biological assays or synthetic applications is unwarranted without direct comparative data.

Target: N-Methyl derivative
Analog: Primary amine
Risk context
N-Methyl substitution increases lipophilicity
Primary amine: lower lipophilicity
Lipophilicity shift may alter membrane partition and off-target profile
Reduced TPSA (lower polar surface area)
Higher TPSA
Polar surface area reduction may affect passive permeability and CNS exposure prediction
Secondary amine; accessible to tertiary amines
Primary amine; accessible to secondary amines
Synthetic derivatization pathways not directly transferable

Quantitative Differentiation from the Primary Amine Analog


Enhanced Lipophilicity (LogP) Versus Primary Amine

N-Methylation increases the calculated LogP of Methyl-(1-phenyl-cyclopentylmethyl)-amine to 2.7178, compared to 2.6 for the primary amine analog (1-phenylcyclopentyl)methanamine [1]. This 0.1178 LogP unit increase corresponds to a measurable enhancement in lipophilicity, which can improve passive membrane permeability in vitro .

Lipophilicity (LogP)
Reported
2.72 (vs 2.6 primary amine)
Supports membrane permeability assay context
Computational prediction; verify experimentally
Lipophilicity Membrane Permeability ADME Prediction

Reduced Polar Surface Area Versus Primary Amine

The TPSA of Methyl-(1-phenyl-cyclopentylmethyl)-amine is 12.03 Ų, which is 53.7% lower than the TPSA of 26 Ų for the primary amine analog (1-phenylcyclopentyl)methanamine [1]. TPSA is a key descriptor for predicting oral bioavailability and CNS penetration, with values below 60–70 Ų generally favorable for passive diffusion across biological membranes .

Polar Surface Area
Reported
12.03 Ų (vs 26 Ų, −53.7%)
Predicts improved passive diffusion in cell-based assays
TPSA below 60 Ų generally favorable; confirm experimentally
Polar Surface Area Drug-likeness Passive Permeability

Increased Rotatable Bond Count and Conformational Flexibility

Methyl-(1-phenyl-cyclopentylmethyl)-amine possesses 3 rotatable bonds, compared to 2 rotatable bonds for the primary amine analog (1-phenylcyclopentyl)methanamine [1]. This additional rotatable bond arises from the N-methyl group and increases the compound's conformational flexibility, which may influence entropic contributions to target binding and metabolic stability .

Rotatable Bonds
Reported
3 (vs 2 primary amine)
May influence binding entropy and metabolic stability
Computational count; SAR interpretation
Molecular Flexibility Entropy Binding Conformation

Differential Synthetic Derivatization as a Secondary Amine

As a secondary amine, Methyl-(1-phenyl-cyclopentylmethyl)-amine can undergo N-alkylation, acylation, and reductive amination to yield tertiary amines or amides, whereas the primary amine analog can be derivatized to secondary amines or amides [1]. This difference in synthetic handling is quantitative in terms of reaction pathways and product outcomes [2].

Synthetic Derivatization
Class-level
Secondary amine enables tertiary amine/amide synthesis
Derivatization pathways differ; supports synthetic route selection
No quantitative yield data available
Synthetic Versatility N-Alkylation Medicinal Chemistry

Class-Level Monoamine Transporter Affinity: Limited Data

Phenylcycloalkylmethylamine derivatives as a class have been disclosed to possess affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. However, no direct head-to-head comparison data between Methyl-(1-phenyl-cyclopentylmethyl)-amine and its primary amine analog are available in the public domain. Any claim of differential activity must be treated as inferential and unverified.

Transporter Affinity
Class-level
No compound-specific Ki data; class-level affinity reported
Compound-specific screening required; transporter probe context
Data to verify; class inference only
Monoamine Transporter DAT NET SERT

Recommended Application Scenarios Based on Verified Differentiation


Medicinal Chemistry for Enhanced Membrane Permeability

Given its higher LogP (2.7178) and significantly lower TPSA (12.03 Ų) compared to the primary amine analog, Methyl-(1-phenyl-cyclopentylmethyl)-amine is better suited for hit-to-lead programs targeting intracellular proteins or requiring blood-brain barrier penetration . The reduced polar surface area predicts improved passive diffusion, making it a rational choice for CNS-focused libraries .

Synthetic Intermediate for N-Functionalized Derivatives

As a secondary amine, this compound serves as a direct precursor for tertiary amines or N-alkylated analogs, which are not directly accessible from the primary amine analog without additional synthetic steps [1]. Procurement should prioritize this scaffold when the target compound class requires an N-methylated amine motif [2].

Computational Chemistry and Molecular Modeling Template

The computed physicochemical properties (LogP, TPSA, rotatable bonds) provide a quantitative basis for including this compound in virtual screening libraries or QSAR model building . The presence of a quaternary carbon and rigid cyclopentane ring makes it a valuable template for 3D-pharmacophore modeling .

Monoamine Transporter Probe Development

Class-level data indicate that phenylcycloalkylmethylamine derivatives can interact with DAT, NET, and SERT [3]. While specific data for 400756-68-5 are absent, researchers developing transporter probes may consider this compound for initial screening, with the understanding that N-methylation could modulate selectivity relative to the primary amine analog [4].

Application
Selection Property
Validation Focus
Membrane permeability screening
Higher lipophilicity & lower TPSA profile
Cell-based permeability assays; CNS model evaluation
N-functionalized derivative synthesis
Secondary amine reactivity
Tertiary amine/amide synthesis feasibility
Computational chemistry & QSAR
Defined computed descriptors (LogP, TPSA, rotatable bonds)
Pharmacophore modeling; virtual screening enrichment
Monoamine transporter probe research
Class-level transporter affinity context
DAT/NET/SERT binding assay screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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